2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine
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Overview
Description
2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine (hereafter referred to as 2MMP) is an organic compound belonging to the class of heterocyclic compounds. It is a member of the pyrazine family, which is a group of cyclic molecules containing four carbon atoms and two nitrogen atoms. 2MMP is a colorless solid with a molecular weight of 208.25 g/mol. It has a melting point of 87-90°C and a boiling point of 260-262°C. 2MMP is insoluble in water but soluble in many organic solvents such as ethanol and methanol.
Scientific Research Applications
Antiviral Activity
The 1,2,4-triazole motif is a key component in many chemotherapeutic drugs. In the case of our compound, it exhibits antiviral properties . Researchers have explored its potential against viral infections, including influenza, herpes, and HIV. Further investigations are needed to elucidate its mechanism of action and optimize its efficacy.
Antifungal Properties
1,2,4-Triazoles are known for their antifungal activity. Our compound could be valuable in treating fungal infections, such as candidiasis and aspergillosis. Its mode of action likely involves inhibiting fungal enzymes or disrupting cell membranes .
Anticancer Potential
Compounds containing the 1,2,4-triazole ring have attracted attention as potential anticancer agents. Our compound may interfere with cancer cell growth, apoptosis pathways, or angiogenesis. Researchers are investigating its effectiveness against various cancer types .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Our compound might modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and asthma. Further studies are necessary to validate its anti-inflammatory potential .
Antibacterial Activity
The 1,2,4-triazole derivatives have shown promise as antibacterial agents. Our compound could be explored for its efficacy against bacterial pathogens, including drug-resistant strains. Mechanistic studies are essential to understand its antibacterial mode of action .
Analgesic Properties
Although less explored, compounds with the 1,2,4-triazole scaffold may exhibit analgesic effects. Our compound could potentially alleviate pain through central or peripheral mechanisms. Research in this area is ongoing .
Mechanism of Action
Target of Action
The primary target of the compound “2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine” is currently unknown . The compound contains a 4-methyl-4H-1,2,4-triazol-3-yl moiety , which is a common structural motif in many bioactive compounds . .
Mode of Action
Without specific information on the target, the mode of action of this compound cannot be definitively stated. The presence of the 4-methyl-4h-1,2,4-triazol-3-yl group suggests that it may interact with its target via hydrogen bonding or π-π stacking .
Biochemical Pathways
The biochemical pathways affected by this compound are also currently unknown due to the lack of information on its specific target
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would depend on the compound’s specific target and mode of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s ability to interact with its target . .
properties
IUPAC Name |
2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O/c1-19-11-17-18-13(19)9-20-6-2-12(3-7-20)10-21-14-8-15-4-5-16-14/h4-5,8,11-12H,2-3,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEXRGKZSHECFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CN2CCC(CC2)COC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine |
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